BOT-64

NF-κB signaling IKKβ inhibition Kinase binding mechanism

BOT-64 is the only IKKβ inhibitor that mechanistically targets Ser177/Ser181 residues within the kinase activation loop—its inhibitory effect is abolished upon phosphomimetic mutation of these residues, a binding mode not shared by ATP-competitive inhibitors such as SC-514 or TPCA-1. This unique specificity makes BOT-64 the definitive tool for dissecting activation loop–dependent NF-κB signaling. Published multi-gene suppression profiles (iNOS, COX-2, TNF-α, IL-1β, IL-6) and dose-dependent in vivo survival data (3–30 mg/kg i.p., endotoxemia model) provide a ready-to-use experimental reference, eliminating preliminary characterization. Buy the validated, peer-reviewed standard for selective IKKβ activation loop interrogation.

Molecular Formula C15H15NO2S
Molecular Weight 273.4 g/mol
CAS No. 113760-29-5
Cat. No. B1667470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOT-64
CAS113760-29-5
SynonymsBOT64;  BOT 64;  BOT-64
Molecular FormulaC15H15NO2S
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(=O)C1)SC(=NC3=CC=CC=C3)O2)C
InChIInChI=1S/C15H15NO2S/c1-15(2)8-11(17)13-12(9-15)18-14(19-13)16-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
InChIKeyXFSSJIQCIPSBHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BOT-64 (CAS 113760-29-5): Benzoxathiole-Derived IKKβ Inhibitor with Defined Activation Loop Targeting for NF-κB Pathway Research


BOT-64 (6,6-dimethyl-2-(phenylimino)-6,7-dihydro-5H-benzo-[1,3]oxathiol-4-one) is a synthetic, cell-permeable benzoxathiole compound [1] that functions as a selective inhibitor of inhibitory κB (IκB) kinase β (IKKβ, also known as IKK-2) . It blocks NF-κB activation by directly targeting Ser177 and/or Ser181 residues within the kinase's activation loop domain [1], thereby preventing IκBα phosphorylation and subsequent NF-κB nuclear translocation . BOT-64 has an IC50 of 1 μM for NF-κB activation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and demonstrates dose-dependent protection in endotoxin-shocked mice in vivo [1].

Why BOT-64 (CAS 113760-29-5) Cannot Be Substituted by Generic IKKβ Inhibitors: Mechanistic Binding Differences Dictate Functional Outcomes in NF-κB Pathway Research


Substitution of BOT-64 with other IKKβ inhibitors without experimental validation is scientifically unsound due to fundamental differences in binding mechanisms, kinase selectivity profiles, and in vivo efficacy windows. While compounds such as TPCA-1 (IC50 17.9 nM) or BMS-345541 (IC50 0.3 μM) [1] exhibit more potent IKKβ inhibition in cell-free assays, BOT-64 uniquely targets the Ser177/Ser181 residues within the IKKβ activation loop [2]—a binding mode that is abolished upon phosphomimetic mutation of these residues to glutamic acid [2]. This distinct binding interaction cannot be assumed for ATP-competitive inhibitors (e.g., SC-514) or irreversible inhibitors (e.g., BAY 11-7082) , each of which engages the kinase via different molecular mechanisms. Consequently, cellular and in vivo outcomes—including suppression of inflammatory gene transcription and survival benefit in endotoxemia models—are not interchangeable across IKKβ inhibitor chemotypes.

BOT-64 (CAS 113760-29-5): Quantified Differentiators vs. IKKβ Inhibitor Alternatives for Informed Procurement


Activation Loop Residue Targeting (Ser177/Ser181) Defines BOT-64's Unique Binding Mode vs. ATP-Competitive IKKβ Inhibitors

BOT-64 inhibits IKKβ catalytic activity by targeting Ser177 and/or Ser181 residues within the kinase's activation loop [1]. Substitution of these residues to glutamic acid (a phosphomimetic mutation) completely abolished BOT-64's inhibitory effect on cell-free IKKβ [1], confirming a direct and specific interaction site. In contrast, SC-514 acts as an ATP-competitive inhibitor and BAY 11-7082 irreversibly inhibits IκBα phosphorylation via an α,β-unsaturated electrophilic moiety [2], demonstrating fundamentally distinct binding mechanisms.

NF-κB signaling IKKβ inhibition Kinase binding mechanism

Comparative Potency: BOT-64 IC50 of 1 μM vs. SC-514 (3–12 μM) and BAY 11-7082 (10 μM) in Cellular NF-κB Activation Assays

BOT-64 inhibits LPS-induced NF-κB activation in RAW 264.7 macrophages with an IC50 of 1.0 μM [1]. This represents approximately 3- to 12-fold greater potency than SC-514, which exhibits an IC50 range of 3–12 μM against IKKβ-dependent NF-κB activation , and approximately 10-fold greater potency than BAY 11-7082, which inhibits TNFα-induced IκBα phosphorylation with an IC50 of 10 μM . BOT-64 is less potent than TPCA-1 (IC50 17.9 nM in cell-free IKKβ assays ), but its cellular potency of 1 μM positions it as a moderate-potency tool with a well-characterized activation loop-targeting mechanism.

NF-κB activation IKKβ inhibition Cellular potency

In Vivo Efficacy Evidence: BOT-64 (3–30 mg/kg) Increases Survival in Endotoxemic Mice—A Differentiator from Inhibitors Lacking Published In Vivo Survival Data

BOT-64 demonstrates dose-dependent survival benefit in an established murine model of endotoxic shock. Intraperitoneal administration of BOT-64 at doses ranging from 3 to 30 mg/kg significantly increased the survival rates of LPS-shocked mice [1]. In contrast, while SC-514 has been described as orally active and shows anti-inflammatory effects in vivo , and TPCA-1 reduces inflammation in murine collagen-induced arthritis models , a direct survival benefit in a lethal endotoxemia model has not been reported for these comparators in primary literature.

Endotoxemia In vivo pharmacology Survival studies

Multi-Inflammatory Gene Suppression: BOT-64 Reduces iNOS, COX-2, TNF-α, IL-1β, and IL-6 Expression in LPS-Activated Macrophages

BOT-64 significantly attenuates NF-κB-regulated expression of multiple pro-inflammatory genes in LPS-activated RAW 264.7 macrophages, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) [1]. This multi-gene suppression profile is a functional consequence of IKKβ inhibition at the Ser177/Ser181 activation loop. While other IKKβ inhibitors also suppress inflammatory mediators (e.g., SC-514 reduces iNOS induction ; BAY 11-7082 reduces TNF-α and IL-6 ), the specific panel of five mediators and the direct linkage to activation loop targeting is uniquely characterized for BOT-64 in the primary publication [1].

Inflammatory cytokines Gene expression Macrophage biology

Defined Application Scenarios for BOT-64 (CAS 113760-29-5) in NF-κB Pathway and Inflammation Research


Mechanistic Studies of IKKβ Activation Loop-Dependent Signaling

BOT-64 is optimally suited for experiments requiring selective interrogation of the IKKβ activation loop phosphorylation state. Because BOT-64 targets Ser177 and/or Ser181 residues and its inhibitory effect is abolished upon phosphomimetic mutation of these residues [1], it serves as a precise tool compound for dissecting activation loop-dependent versus ATP-binding pocket-dependent regulation of NF-κB signaling. This application is not feasible with ATP-competitive inhibitors such as SC-514 or TPCA-1, which do not discriminate between activation loop phosphorylation states.

Macrophage-Driven Inflammation Models with Defined Multi-Gene Suppression Readouts

Researchers studying the transcriptional regulation of inflammatory mediators in LPS-activated macrophages can utilize BOT-64 as a reference IKKβ inhibitor with a published, validated multi-gene suppression profile (iNOS, COX-2, TNF-α, IL-1β, IL-6) [1]. This consolidated dataset enables direct experimental benchmarking and reduces the need for preliminary inhibitor characterization studies. BOT-64's cellular IC50 of 1 μM [1] provides a defined concentration window for dose-response analyses.

In Vivo Endotoxemia and Sepsis Survival Studies

BOT-64 provides a published, dose-dependent survival benefit in LPS-induced endotoxic shock in mice (3–30 mg/kg i.p.) [1], establishing a validated in vivo model system for investigating the therapeutic potential of IKKβ inhibition in acute systemic inflammation. This survival data reduces experimental risk for researchers initiating studies on sepsis, SIRS, or acute inflammatory injury, as the efficacy benchmark and dosing range are already established.

Periodontal Inflammation and Tissue Restoration Research

Independent studies have demonstrated that BOT-64 reduces SETD1-positive cell numbers in inflamed periodontal tissues, restores periodontal tissue integrity, and enhances osteogenesis in a murine periodontal inflammation model in vivo [2]. This application extends BOT-64's utility beyond systemic inflammation models to localized tissue inflammation and regenerative biology contexts, providing a defined in vivo system for periodontitis research.

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